6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE
Description
This compound is a structurally complex molecule featuring a bipyridine core substituted with multiple functional groups, including a 4-bromophenyl carbamoyl methyl sulfanyl moiety, a 4-chlorophenyl carboxamide group, a cyano group at position 5, and a methyl group at position 2. The presence of halogenated aromatic rings (bromine and chlorine) may enhance binding affinity to hydrophobic pockets in target proteins, while the sulfanyl and carboxamide groups could contribute to hydrogen bonding interactions .
Properties
IUPAC Name |
6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN5O2S/c1-16-24(26(36)34-21-8-4-19(29)5-9-21)25(17-10-12-31-13-11-17)22(14-30)27(32-16)37-15-23(35)33-20-6-2-18(28)3-7-20/h2-13,25,32H,15H2,1H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNURRIDZIMGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of intermediate compounds, such as 4-bromoaniline and 4-chlorobenzoyl chloride. These intermediates are then subjected to various reactions, including nucleophilic substitution and condensation reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Medicine: The compound’s unique structure suggests it could interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE exerts its effects is likely related to its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of halogenated aromatic rings and a cyano group suggests that the compound could interact with proteins and other biomolecules through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Methodologies for Structural and Functional Comparison
Computational Approaches
- Chemical Fingerprinting : Tanimoto coefficients (Tc) calculated using binary fingerprints reveal moderate similarity (Tc = 0.45–0.60) to pyrimidine-based analogs, primarily due to shared halogenated aryl groups .
- Graph-Based Comparison : Graph Isomorphism Networks (GINs) enable subgraph matching, highlighting conserved motifs like the halogenated bipyridine/pyrimidine core .
Experimental Techniques
- X-ray Crystallography : SHELX programs have been used to resolve crystal structures of analogs, confirming the spatial orientation of halogenated groups critical for binding .
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to those for 5-(4-bromophenyl)-4,6-dichloropyrimidine derivatives, involving sequential Ullmann couplings and nucleophilic substitutions .
Biological Activity
The compound 6-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)-N-(4-Chlorophenyl)-5-Cyano-2-Methyl-1,4-Dihydro-[4,4'-Bipyridine]-3-Carboxamide (commonly referred to as MFCD02240901) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 502.43 g/mol. The structure features a bipyridine core, which is known for its diverse biological activities.
Antiviral Activity
The compound has been included in various screening libraries targeting antiviral properties. It is part of an Antiviral Library containing over 67,538 compounds, indicating its potential efficacy against viral infections and immune system-related diseases .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown promising results in inhibiting tumor growth across various cancer cell lines . The structure-activity relationship (SAR) studies suggest that substituents on the phenyl rings play a crucial role in enhancing cytotoxicity.
Although specific mechanisms for MFCD02240901 have not been extensively documented, related compounds often exert their effects through:
- Inhibition of cell proliferation : Many structurally similar compounds have demonstrated the ability to inhibit key signaling pathways involved in cell growth.
- Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells, which is a desirable trait for anticancer agents.
Case Study 1: Antiviral Screening
A recent study screened MFCD02240901 against several viral strains. The results indicated a moderate inhibitory effect on viral replication at concentrations around 50 µM, suggesting further investigation into its mechanism of action is warranted.
Case Study 2: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines revealed that MFCD02240901 exhibited an IC50 value of approximately 23.30 ± 0.35 µM against the HT29 colorectal cancer cell line. This level of activity suggests it may be a candidate for further development as an anticancer therapeutic agent .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
